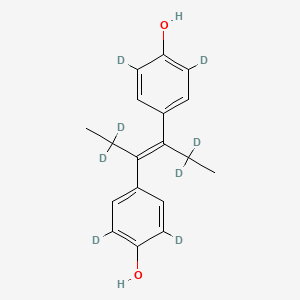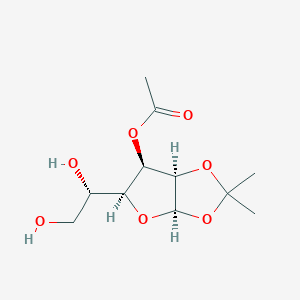
3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose is a derivative of galactose, a type of sugar. This compound is often used in various chemical and biological research applications due to its unique structural properties. It is characterized by the presence of an acetyl group and an isopropylidene group, which provide stability and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose typically involves the protection of the hydroxyl groups of galactose followed by selective acetylation. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of galactose are protected using isopropylidene to form 1,2-O-isopropylidene-alpha-D-galactofuranose.
Selective Acetylation: The protected galactose derivative is then acetylated at the 3-position using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of galactose are treated with isopropylidene to protect the hydroxyl groups.
Acetylation: The protected intermediate is then acetylated using acetic anhydride in the presence of a suitable catalyst.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of glycosylated compounds.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases.
Pathways: It participates in pathways related to the synthesis and modification of glycoproteins and glycolipids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2:5,6-Di-O-isopropylidene-alpha-D-galactofuranose
- 3,4,6-Tri-O-acetyl-D-galactose
- 1,2-O-Isopropylidene-alpha-D-glucofuranose
Uniqueness
3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose is unique due to its specific acetylation at the 3-position and the presence of the isopropylidene group, which provides stability and reactivity. This makes it particularly useful in synthetic chemistry and biological studies, where selective modification of sugar molecules is required.
Propriétés
IUPAC Name |
[(3aR,5S,6R,6aR)-5-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O7/c1-5(13)15-8-7(6(14)4-12)16-10-9(8)17-11(2,3)18-10/h6-10,12,14H,4H2,1-3H3/t6-,7-,8+,9+,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHWTXULRQTAPZ-SRQGCSHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2[C@H](O[C@H]1[C@H](CO)O)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
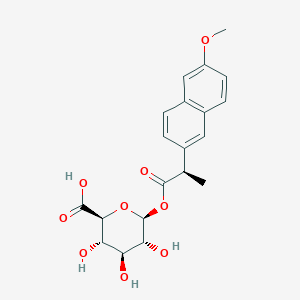
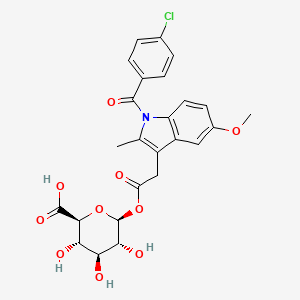

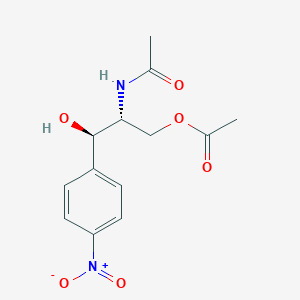

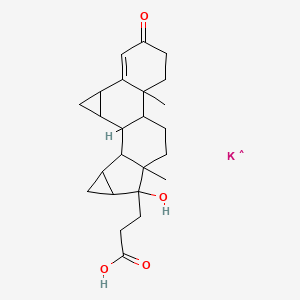
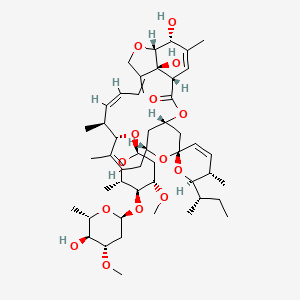
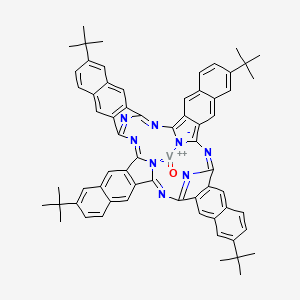
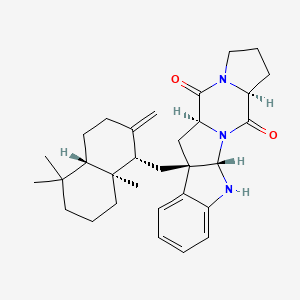
![(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140461.png)
